Diethyl benzamidomalonate

Beschreibung

The exact mass of the compound Diethyl benzamidomalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl benzamidomalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl benzamidomalonate including the price, delivery time, and more detailed information at info@benchchem.com.

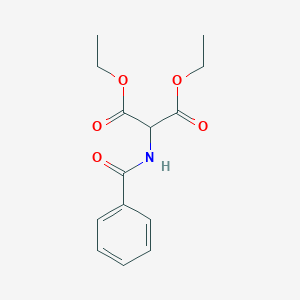

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-benzamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZTQWZINJIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914696 | |

| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-86-6 | |

| Record name | 1,3-Diethyl 2-(benzoylamino)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl benzamidomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl benzamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl benzamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzamidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl Benzamidomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of diethyl benzamidomalonate, a valuable intermediate in the preparation of various organic compounds, particularly substituted amino acids. The synthesis commences with the readily available starting material, malonic acid, and proceeds through a series of four key transformations: esterification, nitrosation, reduction, and final benzoylation. This document provides detailed experimental protocols for each stage, quantitative data presented in clear tabular formats, and visualizations of the chemical pathways and experimental workflows.

Overall Synthesis Pathway

The synthesis of diethyl benzamidomalonate from malonic acid is a sequential process involving the formation of key intermediates. The overall transformation can be summarized as follows:

An In-depth Technical Guide on the Physical and Chemical Properties of Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl benzamidomalonate is a key chemical intermediate, widely utilized in organic synthesis, particularly in the preparation of α-amino acids, including phenylalanine and its derivatives. Its unique structure, combining a protected amino group and the reactive methylene of a malonate ester, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl benzamidomalonate, detailed experimental protocols for its synthesis and application, and visual representations of key chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of Diethyl benzamidomalonate are crucial for its handling, storage, and application in synthetic chemistry.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₇NO₅ | --INVALID-LINK-- |

| Molecular Weight | 279.29 g/mol | --INVALID-LINK-- |

| IUPAC Name | diethyl 2-benzamidopropanedioate | --INVALID-LINK-- |

| CAS Number | 96-86-6 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | - |

Quantitative Physical Data

| Property | Diethyl benzamidomalonate | Diethyl malonate (for comparison) | Diethyl benzylidenemalonate (for comparison) |

| Melting Point (°C) | 95-97 | -50 | 215-217 / 30 mmHg (Boiling Point) |

| Boiling Point (°C) | Not readily available | 199 | Not readily available |

| Density (g/mL) | Not readily available | 1.055 at 25 °C[1] | 1.107 at 25 °C[2] |

| Solubility | Soluble in many organic solvents | Miscible with ethanol, ether, chloroform, and benzene; slightly soluble in water[1] | Insoluble in water[2] |

| pKa | Estimated to be around 13 (similar to other malonic esters) | ~13 | Not readily available |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of Diethyl benzamidomalonate.

| Spectroscopy | Key Features |

| ¹H NMR | Signals expected for ethyl groups (triplet and quartet), a methine proton (singlet), aromatic protons, and an amide proton. |

| ¹³C NMR | Signals expected for carbonyl carbons (ester and amide), aromatic carbons, methine carbon, and ethyl group carbons. |

| IR (Infrared) | Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of Diethyl benzamidomalonate are provided below. These protocols are based on established procedures for analogous compounds.

Synthesis of Diethyl Benzamidomalonate

This procedure is adapted from the synthesis of similar benzoyl- and acetamidomalonates.

Materials:

-

Diethyl aminomalonate hydrochloride

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation of Diethyl Aminomalonate: Diethyl aminomalonate can be prepared from diethyl malonate by nitrosation followed by reduction.[4]

-

Acylation Reaction:

-

Suspend diethyl aminomalonate hydrochloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of benzoyl chloride and pyridine in anhydrous diethyl ether to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove pyridine hydrochloride.

-

Wash the filtrate sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Recrystallization:

-

Recrystallize the crude Diethyl benzamidomalonate from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a purified crystalline product.

-

General Protocol for Amino Acid Synthesis using Diethyl Benzamidomalonate

This protocol outlines the general steps for synthesizing α-amino acids via the malonic ester synthesis route using Diethyl benzamidomalonate.[5][6]

Materials:

-

Diethyl benzamidomalonate

-

Sodium ethoxide (or another suitable base)

-

An appropriate alkyl halide (R-X)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

Alkylation:

-

Dissolve Diethyl benzamidomalonate in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of sodium ethoxide in ethanol to the flask to deprotonate the α-carbon.

-

Add the desired alkyl halide (R-X) to the reaction mixture and reflux until the reaction is complete (monitored by TLC).

-

-

Hydrolysis and Decarboxylation:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add concentrated hydrochloric acid to the residue and reflux the mixture. This step hydrolyzes both the ester and amide groups and decarboxylates the resulting malonic acid derivative.

-

-

Isolation of the Amino Acid:

-

Cool the reaction mixture. The amino acid hydrochloride may precipitate.

-

Isolate the crude amino acid by filtration or by evaporating the solvent.

-

Purify the amino acid by recrystallization or ion-exchange chromatography.

-

Mandatory Visualizations

Synthesis of Diethyl Benzamidomalonate

Caption: Synthetic pathway for Diethyl benzamidomalonate.

General Workflow for Amino Acid Synthesis

Caption: General workflow for α-amino acid synthesis.

References

Diethyl benzamidomalonate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl Benzamidomalonate, a key intermediate in synthetic organic chemistry. This document details its chemical identifiers, physical properties, and, most notably, its application in the synthesis of amino acids, a critical process for drug discovery and development.

Core Identifiers and Properties

Diethyl benzamidomalonate is a derivative of diethyl malonate and is utilized as a building block in the synthesis of more complex molecules. Its unique structure, featuring a benzamido protecting group, makes it a stable and versatile reagent.

Chemical Identifiers

A comprehensive list of identifiers for diethyl benzamidomalonate is provided below, facilitating its accurate identification in literature and chemical databases. Note that while 16798-45-1 is the most commonly cited CAS number, 96-86-6 is also associated with this compound in some databases.[1][2]

| Identifier Type | Value |

| CAS Number | 16798-45-1[3][4]; 96-86-6[1][2] |

| IUPAC Name | diethyl 2-benzamidopropanedioate[1][2] |

| Molecular Formula | C₁₄H₁₇NO₅[1][3] |

| Molecular Weight | 279.29 g/mol [1] |

| InChI | InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16)[1] |

| InChIKey | NMSZTQWZINJIMY-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1[1] |

| Synonyms | Diethyl 2-benzamidomalonate, Benzamidomalonic acid diethyl ester, Diethyl N-benzoylaminomalonate[1][3][4] |

Physicochemical Properties

The physical and chemical properties of diethyl benzamidomalonate are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Melting Point | 60-61 °C | ChemicalBook[4] |

| Storage Temperature | 2-8 °C | ChemicalBook[4] |

| Appearance | White crystalline powder (typical) | Inferred from properties |

Synthetic Applications: The Amidomalonate Synthesis of Amino Acids

A primary application of diethyl benzamidomalonate and its analogues, such as diethyl acetamidomalonate, is in the synthesis of α-amino acids. This method, a variation of the malonic ester synthesis, provides a reliable route to a wide array of both natural and unnatural amino acids, which are fundamental building blocks for peptide and protein synthesis and are invaluable in drug development.

The general pathway involves three main steps:

-

Deprotonation: The active methylene group of the amidomalonate is deprotonated by a strong base to form a nucleophilic enolate.

-

Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, introducing the desired amino acid side chain.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis removes the ester and amide protecting groups, followed by decarboxylation upon heating to yield the final α-amino acid.

Logical Workflow for Amino Acid Synthesis

The following diagram illustrates the logical workflow of the amidomalonate synthesis, starting from a generic N-acyl-protected diethyl aminomalonate.

Caption: Logical workflow of the amidomalonate synthesis for α-amino acids.

Experimental Protocols

Adapted Synthesis of Diethyl Benzamidomalonate (Conceptual)

This conceptual protocol is based on established methods for N-acylation of diethyl aminomalonate.

Materials:

-

Diethyl aminomalonate hydrochloride

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend diethyl aminomalonate hydrochloride in the anhydrous solvent.

-

Base Addition: Cool the suspension in an ice bath and add the base dropwise to neutralize the hydrochloride and liberate the free amine.

-

Acylation: Slowly add a stoichiometric amount of benzoyl chloride to the stirring mixture. The reaction is typically exothermic and should be maintained at a low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure diethyl benzamidomalonate.

General Protocol for Amino Acid Synthesis via Amidomalonate

The following is a generalized experimental protocol for the synthesis of an α-amino acid using an N-acyl aminomalonate derivative.

Materials:

-

Diethyl benzamidomalonate (or acetamidomalonate)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Alkyl halide (R-X)

-

Concentrated hydrochloric acid

Procedure:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this, add the diethyl benzamidomalonate and stir until complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The mixture is then typically heated to reflux to drive the SN2 reaction to completion. Progress can be monitored by TLC.

-

Hydrolysis and Decarboxylation: After the alkylation is complete, the ethanol is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is heated to reflux. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the resulting malonic acid derivative.

-

Isolation: The final amino acid product is isolated from the aqueous solution, often by crystallization after adjusting the pH to the isoelectric point.

This technical guide provides a foundational understanding of diethyl benzamidomalonate for researchers and professionals in drug development. The provided identifiers, properties, and detailed synthetic workflow for amino acid synthesis highlight its importance as a versatile chemical intermediate.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl benzamidomalonate is a key synthetic intermediate in the preparation of various organic molecules, including amino acids and heterocyclic compounds. An understanding of its structural features is paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of such organic compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for diethyl benzamidomalonate, a standard experimental protocol for data acquisition, and visualizations to aid in the interpretation of its molecular structure and the NMR workflow.

Disclaimer: The following NMR spectral data is predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental data for diethyl benzamidomalonate is not publicly available at the time of this publication.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for diethyl benzamidomalonate are summarized in the tables below. These predictions are based on the molecular structure and the known effects of the functional groups present.

Predicted ¹H NMR Spectral Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~ 1.30 | Triplet | ~ 7.1 | 6H |

| H-b | ~ 4.30 | Quartet | ~ 7.1 | 4H |

| H-c | ~ 5.50 | Doublet | ~ 7.5 | 1H |

| H-d | ~ 7.45 - 7.60 | Multiplet | - | 3H |

| H-e | ~ 7.85 - 7.95 | Multiplet | - | 2H |

| H-f | ~ 9.00 | Doublet | ~ 7.5 | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 14.0 |

| C-2 | ~ 63.0 |

| C-3 | ~ 57.0 |

| C-4 | ~ 167.0 |

| C-5 | ~ 127.5 |

| C-6 | ~ 128.8 |

| C-7 | ~ 132.0 |

| C-8 | ~ 133.0 |

| C-9 | ~ 166.0 |

Structural Representation and NMR Assignments

The following diagram illustrates the molecular structure of diethyl benzamidomalonate with atoms labeled corresponding to the predicted NMR data in the tables above.

Figure 1: Molecular structure of Diethyl Benzamidomalonate with atom labeling.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like diethyl benzamidomalonate is provided below.

1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Volume Adjustment: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

2. NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is typically used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds provides good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

NMR Analysis Workflow

The logical workflow for obtaining and interpreting NMR spectra is outlined in the diagram below.

Figure 2: General workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of diethyl benzamidomalonate and the methodologies to acquire such data. For definitive structural confirmation, comparison with experimentally obtained spectra is essential.

An In-Depth Technical Guide to the Infrared Spectroscopy of Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl benzamidomalonate. The document details the expected vibrational frequencies based on the molecule's functional groups, a generalized experimental protocol for acquiring the spectrum, and a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of Diethyl Benzamidomalonate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation at characteristic wavenumbers. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and structural elucidation.

Diethyl benzamidomalonate possesses several key functional groups that give rise to distinct absorption bands in the IR spectrum. These include the amide group (N-H and C=O bonds), the ester groups (C=O and C-O bonds), the aromatic ring (C=C and C-H bonds), and aliphatic C-H bonds. Analysis of the positions, intensities, and shapes of these absorption bands provides valuable information about the molecular structure of diethyl benzamidomalonate.

Predicted Infrared Absorption Data

While a specific, publicly available quantitative data table for the IR spectrum of diethyl benzamidomalonate is not readily accessible, the expected absorption frequencies can be predicted based on the known ranges for its constituent functional groups. The following table summarizes these expected characteristic IR absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Medium | N-H Stretch | Amide |

| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1540 | Medium | N-H Bend (Amide II) | Amide |

| 1300-1000 | Strong | C-O Stretch | Ester |

Note: The exact peak positions can be influenced by the molecular environment, including solvent and solid-state effects.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is suitable for the analysis of solid and liquid samples, such as diethyl benzamidomalonate, with minimal sample preparation.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal). A common instrument for such analysis is a Bruker Tensor 27 FT-IR.[1]

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Wipe the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the diethyl benzamidomalonate sample directly onto the ATR crystal.

-

If the sample is a solid, apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Workflow for IR Spectroscopic Analysis of Diethyl Benzamidomalonate

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of diethyl benzamidomalonate.

Caption: Workflow for the IR analysis of Diethyl Benzamidomalonate.

Interpretation of the Infrared Spectrum

A detailed interpretation of the IR spectrum of diethyl benzamidomalonate involves assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

N-H Stretching: A moderately intense band is expected around 3300 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups will be observed as stronger bands in the 3000-2850 cm⁻¹ range.

-

Carbonyl (C=O) Stretching: This region is particularly informative. Two strong and distinct carbonyl absorption bands are expected. The ester carbonyl stretch typically appears at a higher wavenumber, around 1740 cm⁻¹. The amide carbonyl (Amide I band) is expected at a lower wavenumber, around 1660 cm⁻¹, due to resonance.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene ring usually result in two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found around 1540 cm⁻¹.

-

C-O Stretching: Strong absorptions corresponding to the C-O stretching vibrations of the two ester groups are expected in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations. While individual peak assignments in this region can be challenging, the overall pattern is highly characteristic of the compound.

By carefully analyzing these characteristic absorption bands, researchers can confirm the presence of the key functional groups in diethyl benzamidomalonate and verify the identity and purity of the compound.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diethyl benzamidomalonate (C14H17NO5, M.W. 279.29 g/mol ). Understanding this fragmentation is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and pharmaceutical applications.

Core Fragmentation Profile

The mass spectrum of Diethyl benzamidomalonate is characterized by distinct fragmentation pathways originating from its benzoyl, amino, and diethyl malonate moieties. The primary fragmentation events involve cleavages around the amide bond and the ester groups, leading to the formation of highly stable resonance-stabilized cations.

Data Summary of Key Fragment Ions

The quantitative data available for the key fragment ions of Diethyl benzamidomalonate are summarized below. The benzoyl cation is consistently observed as the base peak, indicating its significant stability.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Relative Abundance | Significance |

| 279 | [C14H17NO5]•+ | C14H17NO5 | Low to absent | Molecular Ion |

| 105 | [C6H5CO]+ | C7H5O | Base Peak (100%) | Benzoyl Cation |

| 77 | [C6H5]+ | C6H5 | High | Phenyl Cation |

Note: The relative abundance of the molecular ion is often low in the electron ionization of compounds with multiple fragmentation sites.

Proposed Fragmentation Pathways

The fragmentation of Diethyl benzamidomalonate is initiated by the removal of an electron to form the molecular ion ([M]•+). The subsequent fragmentation is dominated by the formation of the stable benzoyl cation.

Primary Fragmentation Pathway

The most prominent fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon of the benzoyl group and the nitrogen of the amino malonate moiety. This cleavage results in the formation of the resonance-stabilized benzoyl cation at m/z 105 , which is observed as the base peak in the spectrum.[1]

Secondary Fragmentation

The benzoyl cation (m/z 105) can further fragment through the loss of a neutral carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77 .[1] This is a characteristic fragmentation pattern for benzoyl-containing compounds.

Logical Fragmentation Workflow

Caption: Proposed EI-MS fragmentation pathway of Diethyl benzamidomalonate.

Experimental Protocols

The acquisition of the mass spectrum for Diethyl benzamidomalonate can be achieved using standard gas chromatography-mass spectrometry (GC-MS) or by direct infusion into a mass spectrometer with an electron ionization source.

Sample Preparation and Introduction

-

Sample: Diethyl benzamidomalonate, pure standard.

-

Solvent: A volatile organic solvent such as methanol or ethyl acetate.

-

Concentration: Approximately 1 mg/mL.

-

Introduction Method: For GC-MS, a split/splitless injector is typically used. For direct infusion, a direct insertion probe is employed.

Mass Spectrometry Parameters

-

Instrument: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

This in-depth guide provides a foundational understanding of the mass spectrometric behavior of Diethyl benzamidomalonate. The provided data and proposed fragmentation pathways are essential for the identification and structural analysis of this compound in complex matrices. Researchers and professionals in drug development can utilize this information for metabolite identification, impurity profiling, and quality control.

References

Solubility Profile of Diethyl Benzamidomalonate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of diethyl benzamidomalonate in common organic solvents, featuring predictive data, a detailed experimental protocol for quantitative determination, and a visualized experimental workflow.

Introduction

Diethyl benzamidomalonate is a key chemical intermediate in the synthesis of various organic molecules, including amino acids and pharmaceuticals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide provides a predictive overview of the solubility of diethyl benzamidomalonate and a comprehensive experimental protocol for its precise quantitative determination.

Predicted Solubility of Diethyl Benzamidomalonate

The following table summarizes the predicted solubility of diethyl benzamidomalonate. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Chemical Formula | Predicted Solubility | Rationale / Comments |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Soluble | The polar hydroxyl group of methanol can hydrogen bond with the ester and amide groups of the solute. |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility.[1] |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Very Soluble | The high polarity of acetone makes it an excellent solvent for moderately polar compounds.[1] |

| Acetonitrile | C₂H₃N | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | C₃H₇NO | Very Soluble | A highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Very Soluble | A highly polar aprotic solvent capable of dissolving many poorly soluble compounds. |

| Nonpolar Solvents | |||

| Diethyl Ether | (C₂H₅)₂O | Soluble | The ethyl groups in both the solute and solvent contribute to favorable van der Waals interactions.[1] |

| Toluene | C₇H₈ | Moderately Soluble | The benzene ring in toluene can interact with the benzene ring of the solute through pi-pi stacking. |

| Hexane | C₆H₁₄ | Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the more polar diethyl benzamidomalonate. |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. |

| Chloroform | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic solids. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like diethyl benzamidomalonate in an organic solvent.

1. Materials and Apparatus:

-

Diethyl benzamidomalonate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl benzamidomalonate to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Processing:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid microparticles.

-

-

Quantification:

-

Determine the mass of the filtered supernatant.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in mass corresponds to the amount of dissolved diethyl benzamidomalonate.

-

Alternatively, use a calibrated analytical method such as HPLC or GC. Prepare a series of standard solutions of diethyl benzamidomalonate of known concentrations in the respective solvent. Analyze the filtered supernatant (after appropriate dilution) and determine the concentration from the calibration curve.

-

3. Data Analysis:

-

Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific, experimentally-derived quantitative data on the solubility of diethyl benzamidomalonate in common organic solvents remains elusive in the public domain, this guide provides a robust framework for researchers. The predictive solubility table offers a valuable starting point for solvent selection, and the detailed experimental protocol provides a clear path for obtaining precise and reliable quantitative data. The experimental verification of the solubility profile is strongly encouraged to ensure the success of any research or development endeavor involving diethyl benzamidomalonate.

References

An In-depth Technical Guide to the Stability and Storage of Diethyl Benzamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl benzamidomalonate is a chemical intermediate widely used in the synthesis of amino acids and other pharmaceuticals. Based on available safety data, it is considered stable under standard laboratory conditions.[1] This guide provides a comprehensive overview of its known stability profile, recommended storage conditions, and potential degradation pathways. Additionally, it outlines general experimental protocols for conducting stability-indicating studies, which are crucial for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl benzamidomalonate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Insoluble in water | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Decomposition Temperature | Not available | [2][3] |

Stability Profile

3.1 General Stability

Safety Data Sheets (SDS) consistently state that Diethyl benzamidomalonate is "stable under normal conditions."[1] This implies that when stored correctly, it is not expected to degrade or decompose at a significant rate.

3.2 Thermal Stability

While a specific decomposition temperature is not documented in the available literature, thermal decomposition is known to produce hazardous gases.[1][2] These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other irritating vapors. It is therefore crucial to avoid exposing the compound to high temperatures.

3.3 Hydrolytic Stability

Given the presence of two ester groups and an amide linkage, Diethyl benzamidomalonate is susceptible to hydrolysis under both acidic and basic conditions. The ester groups are likely to hydrolyze to the corresponding carboxylic acids, and the amide bond can be cleaved to form benzamide and diethyl aminomalonate. The rate of hydrolysis is expected to increase with temperature and deviation from neutral pH. While some related compounds have been noted for their hydrolytic stability, specific kinetic data for Diethyl benzamidomalonate is not available.[4]

3.4 Photostability

No specific studies on the photostability of Diethyl benzamidomalonate were found. However, compounds with aromatic rings can sometimes be susceptible to photodegradation. It is generally good practice to protect chemical samples from prolonged exposure to light.

Recommended Storage Conditions

To ensure the long-term integrity of Diethyl benzamidomalonate, the following storage conditions are recommended based on safety data sheets:

-

Temperature: Store in a cool, dry place.

-

Atmosphere: Keep in a well-ventilated area.[1]

-

Container: Use a tightly closed container to prevent moisture ingress and contamination.[1]

-

Incompatibilities: No specific materials to avoid are listed, but it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

Based on the chemical structure of Diethyl benzamidomalonate, the following degradation pathways can be hypothesized.

Caption: Potential degradation pathways for Diethyl benzamidomalonate.

General Experimental Protocols for Stability Assessment

The following are generalized protocols for how a forced degradation or stability study for a compound like Diethyl benzamidomalonate would be designed.

6.1 Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Caption: General workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of Diethyl benzamidomalonate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl). Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Periodically withdraw samples, neutralize with a base, and dilute for analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH). Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with an acid.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a weighed amount for analysis.

-

Photolytic Degradation: Expose the solution of the compound to a controlled source of UV and visible light in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, coupled with a mass spectrometer (MS) to identify degradation products.

6.2 Long-Term Stability Study

This protocol outlines a typical approach for assessing the shelf-life of a substance under defined storage conditions.

Caption: Logical workflow for a long-term stability study.

Methodology:

-

Protocol Design: Define the storage conditions to be tested (e.g., long-term at 25°C/60% Relative Humidity (RH) and accelerated at 40°C/75% RH), the testing time points, and the analytical methods to be used.

-

Sample Packaging: Package the Diethyl benzamidomalonate in containers that simulate the proposed commercial packaging.

-

Study Initiation: Place the packaged samples into calibrated stability chambers set to the defined conditions.

-

Periodic Testing: At each specified time point, remove samples from the chambers and allow them to equilibrate to ambient conditions.

-

Analysis: Perform a series of tests, which should include:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the amount of Diethyl benzamidomalonate remaining, typically by HPLC.

-

Degradation Products: Quantification of any known or new impurities.

-

-

Data Evaluation: Analyze the data over time to identify any trends in degradation or loss of purity. This information is used to establish a recommended re-test period or shelf-life.

Conclusion

Diethyl benzamidomalonate is a stable compound under recommended storage conditions. However, it is susceptible to degradation under thermal and hydrolytic stress. For applications in research, and particularly in drug development, it is imperative to handle and store this compound according to the guidelines to maintain its purity and integrity. In the absence of detailed public stability data, users should consider conducting their own stability assessments tailored to their specific use case and formulation.

References

IUPAC name for Diethyl benzamidomalonate

An In-Depth Technical Guide to Diethyl Benzamidomalonate

For researchers, scientists, and drug development professionals, Diethyl Benzamidomalonate is a valuable chemical intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and its applications in the field of organic chemistry and drug discovery.

Compound Identification and Properties

The is diethyl 2-benzamidopropanedioate [1][2]. It is also known by several synonyms, including Diethyl 2-(benzoylamino)malonate, Diethyl benzoylaminomalonate, and 2-Benzamidomalonic acid diethyl ester[3]. The compound's key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | diethyl 2-benzamidopropanedioate | [1][2] |

| CAS Number | 96-86-6 | [1][3] |

| Alternate CAS Number | 16798-45-1 | [4][5] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1][3][4] |

| Molecular Weight | 279.29 g/mol | [1] |

| Melting Point | 60-61°C | [5] |

| Appearance | White crystalline powder | |

| InChI Key | NMSZTQWZINJIMY-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1 | [1] |

Synthesis of Diethyl Benzamidomalonate

The synthesis of Diethyl Benzamidomalonate can be effectively achieved through a two-step process starting from Diethyl Malonate. The first step involves the formation of Diethyl Aminomalonate Hydrochloride, which is then acylated with benzoyl chloride. The following is a representative experimental protocol based on established methods for the synthesis of aminomalonates and subsequent N-acylation[6][7].

Experimental Protocol

Step 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This step is adapted from procedures for the synthesis of diethyl aminomalonate from diethyl malonate[6].

-

Nitrosation: To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethyl acetate and glacial acetic acid, cooled to 0-5°C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature to yield diethyl oximinomalonate.

-

Work-up: The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield crude diethyl oximinomalonate.

-

Reduction: The crude diethyl oximinomalonate is dissolved in absolute ethanol and subjected to catalytic hydrogenation. A catalyst such as Palladium on carbon (Pd/C) or a Raney Nickel catalyst is used under a hydrogen atmosphere (1.0-2.0 MPa) at a temperature of 40-50°C for approximately 6 hours.

-

Salt Formation: After the reaction is complete, the catalyst is removed by filtration. The resulting ethanolic solution of diethyl aminomalonate is cooled to 0-5°C, and a solution of hydrogen chloride in ethanol is added dropwise to precipitate the hydrochloride salt.

-

Isolation: The precipitate is collected by filtration, washed with a cold solvent like acetone, and dried to yield Diethyl Aminomalonate Hydrochloride.

Step 2: N-Acylation to form Diethyl Benzamidomalonate

This is a standard Schotten-Baumann reaction for the acylation of an amine.

-

Reaction Setup: Diethyl Aminomalonate Hydrochloride (1.0 eq) is suspended in a suitable solvent, such as dichloromethane or diethyl ether, in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: A base, such as triethylamine (2.2 eq) or aqueous sodium bicarbonate, is added to neutralize the hydrochloride and liberate the free amine.

-

Acylation: Benzoyl chloride (1.1 eq) is added dropwise to the stirred suspension while maintaining the temperature at 0-5°C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted benzoyl chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Diethyl Benzamidomalonate.

Synthesis Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.

Caption: Synthetic pathway for Diethyl Benzamidomalonate.

Applications in Research and Drug Development

Diethyl malonate and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the central methylene group[8][9]. Diethyl Benzamidomalonate is no exception and serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and substituted amino acids, which are prevalent in medicinal chemistry.

-

Pharmaceutical Intermediates: Malonic esters are widely used in the pharmaceutical industry. For instance, they are precursors in the synthesis of barbiturates, a class of central nervous system depressants, and non-steroidal anti-inflammatory drugs (NSAIDs)[7][9]. The synthesis of the anti-inflammatory drug Carprofen involves a malonate derivative intermediate[10]. The benzamido group in Diethyl Benzamidomalonate provides a scaffold that can be further elaborated to create diverse molecular libraries for drug screening.

-

Amino Acid Synthesis: The core structure of Diethyl Benzamidomalonate is related to that of an amino acid derivative. This makes it a useful starting material for the synthesis of unnatural or modified amino acids, which are incorporated into peptides to enhance their stability or biological activity.

-

Heterocyclic Chemistry: The functional groups within Diethyl Benzamidomalonate can participate in cyclization reactions to form a variety of heterocyclic rings, which are core structures in many biologically active compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Diethyl benzamidomalonate | C14H17NO5 | CID 66790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 96-86-6化工百科 – 960化工网 [m.chem960.com]

- 6. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 9. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 10. isca.me [isca.me]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl benzamidomalonate is a versatile intermediate in organic synthesis, playing a crucial role in the preparation of a variety of biologically active molecules. Its structural motif, featuring a malonic ester core functionalized with a benzamido group, provides a valuable scaffold for the synthesis of pharmaceuticals, particularly heterocyclic compounds. This technical guide delves into the core literature and patents associated with diethyl benzamidomalonate, offering a comprehensive overview of its synthesis, chemical properties, and significant applications in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction

Diethyl benzamidomalonate, with the chemical formula C₁₄H₁₇NO₅, is a derivative of diethyl malonate. The presence of the benzamido group significantly influences the reactivity of the central methylene group, making it a key synthon for introducing substituted carbon chains in the synthesis of complex organic molecules. Its utility is most prominently highlighted in the synthesis of barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs), where it serves as a critical building block for constructing the core structures of these therapeutic agents.

Synthesis of Diethyl Benzamidomalonate

Theoretical Experimental Protocol: Benzoylation of Diethyl Aminomalonate

This proposed method is based on the acylation of the amino group of diethyl aminomalonate.

Reaction:

Reagents and Materials:

-

Diethyl aminomalonate hydrochloride

-

Benzoyl chloride

-

Pyridine or triethylamine (as a base)

-

Anhydrous diethyl ether or dichloromethane (as a solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl aminomalonate hydrochloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

To this cold solution, add benzoyl chloride dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude diethyl benzamidomalonate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reference Experimental Protocol: Synthesis of Diethyl Benzoylmalonate[1]

A detailed and reliable procedure for the synthesis of the closely related diethyl benzoylmalonate is available in Organic Syntheses. This procedure involves the reaction of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[1] This method provides a high-yield route to a similar acylated malonic ester and can be adapted for the synthesis of other derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for diethyl benzamidomalonate and its precursors is provided in the tables below. This data is essential for the characterization and quality control of these compounds in a research and development setting.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199.3 | 105-53-3 |

| Diethyl Aminomalonate Hydrochloride | C₇H₁₄ClNO₄ | 211.64 | 165-166 | N/A | 13433-00-6[2] |

| Diethyl Benzamidomalonate | C₁₄H₁₇NO₅ | 279.29 | 95-97 (for acetamido analog)[3] | N/A | 96-86-6 |

| Diethyl Benzoylmalonate | C₁₄H₁₆O₅ | 264.28 | N/A | 144–149/0.8 mm Hg[1] | 6323-25-7 |

Table 2: Spectroscopic Data for Diethyl Benzamidomalonate (Predicted/Typical)

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.2-1.4 (t, 6H, 2x -OCH₂CH₃), 4.2-4.4 (q, 4H, 2x -OCH₂CH₃), 5.5-5.7 (d, 1H, -CH-), 7.4-7.6 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), ~8.2 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.0 (2x -CH₃), 58.0 (-CH-), 62.0 (2x -OCH₂-), 127.0, 128.5, 132.0, 134.0 (Ar-C), 166.0, 168.0 (2x C=O, ester), 167.0 (C=O, amide) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II) |

| Mass Spectrometry (ESI+) | m/z 280.1 [M+H]⁺, 302.1 [M+Na]⁺ |

Key Applications in Drug Synthesis

Diethyl benzamidomalonate and its close analogs are pivotal intermediates in the synthesis of several important classes of drugs. The following sections detail its role in the preparation of phenobarbital and carprofen.

Synthesis of Phenobarbital

Phenobarbital is a long-acting barbiturate used as an anticonvulsant. The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea. Diethyl benzamidomalonate can be envisioned as a precursor to the necessary diethyl phenylmalonate intermediate. A more direct route to phenobarbital, however, utilizes diethyl phenylmalonate, which is then ethylated.

The following diagram illustrates the key steps in the synthesis of phenobarbital, highlighting the central role of a malonic ester derivative.

Caption: Synthetic pathway to Phenobarbital.

This protocol outlines the final cyclization step to form phenobarbital.

Procedure: [4]

-

In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add dry urea to the sodium ethoxide solution.

-

Slowly add diethyl ethylphenylmalonate to the urea-ethoxide mixture.

-

Heat the reaction mixture to reflux to drive the condensation and cyclization reaction.

-

After the reaction is complete (typically several hours), cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude phenobarbital.

-

Collect the crude product by filtration and purify by recrystallization from ethanol to yield pure phenobarbital.

Table 3: Quantitative Data for Phenobarbital Synthesis

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| Diethyl Ethylphenylmalonate | 250.29 | 1 | Phenobarbital | 232.24 | 232.24 | Varies | Varies |

| Urea | 60.06 | 1 |

Synthesis of Carprofen

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Its synthesis involves the construction of a carbazole ring system, with a propionic acid side chain. Diethyl malonate derivatives are key to introducing this side chain.

The following diagram illustrates a common synthetic route to carprofen.

Caption: Synthetic pathway to Carprofen.

Signaling Pathways and Mechanism of Action

Understanding the biological targets and signaling pathways of drugs derived from diethyl benzamidomalonate is crucial for drug development professionals.

Phenobarbital: GABA-A Receptor Modulation

Phenobarbital exerts its anticonvulsant and sedative effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6][7]

Caption: Phenobarbital's mechanism of action.

Phenobarbital binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions.[5][6][7] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus reducing overall neuronal excitability and suppressing seizure activity.

Carprofen: COX-2 Inhibition

Carprofen functions as a non-steroidal anti-inflammatory drug by inhibiting cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[8][9][10]

Caption: Carprofen's mechanism of action.

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, carprofen reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[8][9][10] Its selectivity for COX-2 over COX-1 is thought to reduce the incidence of gastrointestinal side effects associated with non-selective NSAIDs.

Patents of Interest

While patents specifically claiming the use of diethyl benzamidomalonate for the synthesis of phenobarbital or carprofen are not prevalent, the broader patent landscape for the synthesis of these drugs often covers the use of malonic ester derivatives. Researchers should consult patents related to the overall synthesis of these final drug products.

-

Phenobarbital Synthesis: Patents for phenobarbital synthesis often focus on the alkylation of phenylmalonic esters and the subsequent condensation with urea. Key patents will describe variations in reaction conditions, catalysts, and purification methods to improve yield and purity.

-

Carprofen Synthesis: Patents related to carprofen synthesis describe various routes to the carbazole core and the introduction of the propionic acid side chain. These patents may claim novel intermediates and synthetic steps that improve the efficiency and scalability of the manufacturing process.[11]

Conclusion

Diethyl benzamidomalonate stands as a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its utility in the synthesis of important pharmaceuticals like phenobarbital and carprofen underscores its importance in drug discovery and development. This technical guide has provided a comprehensive overview of its synthesis, key chemical data, and its role in the preparation of these therapeutic agents, along with an exploration of their mechanisms of action. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for chemists and pharmacologists engaged in the synthesis and evaluation of novel drug candidates. Further research into the applications of diethyl benzamidomalonate and its derivatives is likely to uncover new synthetic routes and lead to the discovery of novel bioactive molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 6. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 9. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vetmed.illinois.edu [vetmed.illinois.edu]

- 11. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis of α-Amino Acids via Diethyl Benzamidomalonate

Introduction

The synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry, crucial for the development of novel therapeutics, chemical probes, and engineered proteins. Unnatural amino acids (UAAs), in particular, are vital building blocks that expand the functional diversity of peptides and proteins.[1][2][3] The amidomalonate synthesis is a robust and highly versatile method for preparing a wide range of both natural and unnatural α-amino acids.[4] This pathway leverages the reactivity of diethyl benzamidomalonate (or its close analog, diethyl acetamidomalonate) in a variation of the classic malonic ester synthesis.[5][6] The core of the method involves the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the final amino acid, allowing for the introduction of diverse side chains.[4][5]

Overall Reaction Pathway

The synthesis proceeds through three fundamental stages:

-

Deprotonation: A strong base, typically sodium ethoxide, is used to abstract the acidic α-hydrogen from the diethyl benzamidomalonate, creating a nucleophilic enolate.[6] The pKa of this proton is relatively low (around 13 for diethyl malonate) because the negative charge is stabilized by two adjacent carbonyl groups.

-

Alkylation: The enolate reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to form an α-substituted amidomalonic ester.[5][7] The choice of the alkyl halide directly determines the side chain of the resulting α-amino acid.[4]

-

Hydrolysis and Decarboxylation: The ester and amide groups of the alkylated intermediate are hydrolyzed by heating with a strong acid, such as aqueous HCl or HBr.[7][8] The resulting substituted malonic acid, which is a β-dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the final α-amino acid product.[9]

Figure 1: General chemical pathway for α-amino acid synthesis via the amidomalonate method.

Quantitative Data Summary

The overall yield of the amidomalonate synthesis can vary significantly based on the specific substrate, alkylating agent, and reaction conditions. The following table summarizes representative yields for key steps in related syntheses as reported in the literature.

| Step/Product | Starting Materials | Reagents/Conditions | Reported Yield | Reference(s) |

| Diethyl Isonitrosomalonate | Diethyl Malonate | Sodium Nitrite, Acetic Acid | High (used directly) | [10][11] |

| Diethyl Acetamidomalonate | Diethyl Isonitrosomalonate | Acetic Anhydride, Zinc Dust | ~77-78% | [12] |

| Diethyl Aminomalonate Hydrochloride | Diethyl Isonitrosomalonate | H₂, Pd/C catalyst, then dry HCl | 78-82% | [13] |

| Diethyl n-Butylmalonate | Diethyl Malonate, n-Butyl Bromide | Sodium Ethoxide, Ethanol | 80-90% | [14] |

| Diethyl 2-(perfluorophenyl)malonate | Diethyl Malonate, Hexafluorobenzene | Sodium Hydride, DMF | 47% | [8] |

| Racemic Tryptophan | Diethyl Acetamidomalonate, Gramine | Sodium Ethoxide, followed by hydrolysis | High | [5] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis. Researchers should adapt and optimize these procedures based on the specific target amino acid and available laboratory equipment.

Protocol 1: Preparation of Diethyl Acetamidomalonate

This protocol describes the synthesis of the N-acetylated starting material from diethyl malonate, which follows a similar principle to the preparation of diethyl benzamidomalonate.[4][10][11]

-

Isonitrosation:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.[10][11]

-

Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water while stirring.[10][11]

-

Maintain the temperature around 5°C and add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.[10][11]

-

After addition is complete, remove the ice bath and continue stirring for 4 hours.[11]

-

Extract the resulting diethyl isonitrosomalonate with ether; the ethereal solution is typically used directly in the next step.[11]

-

-

Reduction and Acetylation:

-

To the solution of diethyl isonitrosomalonate, add 86 g (0.842 mole) of acetic anhydride and 225 mL of glacial acetic acid.[10][11]

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions, maintaining the reaction temperature between 40–50°C with intermittent cooling.[10][11]

-

After the addition, stir for an additional 30 minutes.[10][11]

-

Filter the reaction mixture and wash the filter cake with glacial acetic acid.[10][11]

-

Evaporate the combined filtrate under reduced pressure to obtain a thick oil.[10][11]

-

Purify the crude product by adding 100 mL of water, warming to melt the solid, and then stirring rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[10][11]

-

Protocol 2: General Alkylation of Diethyl Benzamidomalonate

This stage introduces the desired amino acid side chain (R-group).

-

Enolate Formation:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve one equivalent of diethyl benzamidomalonate in absolute ethanol.

-

Slowly add the diethyl benzamidomalonate solution to the sodium ethoxide solution at room temperature to form the sodium enolate.[4]

-

-

Alkylation:

-

To the enolate solution, add a slight excess (1.0-1.1 equivalents) of the desired alkyl halide (R-X).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, neutralize with a weak acid if necessary, and remove the ethanol under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated product, which can be purified by chromatography or distillation.

-

Protocol 3: Hydrolysis and Decarboxylation

This final step converts the alkylated intermediate into the target α-amino acid.

-

Hydrolysis:

-

Place the crude alkylated diethyl benzamidomalonate from the previous step in a round-bottom flask.

-

Add an excess of 6M aqueous hydrochloric acid or 48% aqueous hydrobromic acid.[8][15]

-

Heat the mixture to reflux for several hours (typically 4-16 hours). This process hydrolyzes both the ester groups and the benzamide protecting group.[7]

-

-

Decarboxylation and Isolation:

-

The intermediate dicarboxylic acid will spontaneously decarboxylate at the elevated temperature of the refluxing acid.[9]

-

After the reaction is complete (monitored by TLC or LC-MS), cool the solution.

-

Remove the solvent under reduced pressure.

-

The crude amino acid hydrochloride salt can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethanol/ether).

-